molecular formula C15H16FN3O2 B2593548 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034587-86-3

2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No.: B2593548
CAS No.: 2034587-86-3
M. Wt: 289.31
InChI Key: QOXRLPBLOOUMSI-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. This molecule features a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core, a privileged scaffold frequently explored in the development of biologically active molecules. Scientific literature indicates that this core structure and its fused analogues are investigated for their potential in diverse therapeutic areas. For instance, similar 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins have been identified as highly active photodynamic agents against melanoma cells, demonstrating nanomolar activity and the ability to induce both apoptosis and necrosis . Furthermore, related heterocyclic compounds containing the pyrazolo[1,5-a]pyridine motif are recognized for their utility as potent and selective protein kinase inhibitors , which are crucial targets in oncology and immunology research. The structural features of this acetamide derivative, including the 2-fluorophenoxy ether linkage, make it a valuable intermediate or candidate for researchers developing novel small-molecule probes and inhibitors, particularly in the fields of cancer biology and signal transduction.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c16-13-3-1-2-4-14(13)21-10-15(20)18-11-6-8-19-12(9-11)5-7-17-19/h1-5,7,11H,6,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXRLPBLOOUMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the fluorophenoxy group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions and optimizing them for cost-effectiveness and efficiency .

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorophenoxy group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide exhibit anticonvulsant properties. A study on related oxadiazoles demonstrated significant anticonvulsant activity mediated through benzodiazepine receptors, suggesting that the tetrahydropyrazolo structure may enhance this effect in related compounds .

Inhibition of Protein Kinases

The compound has been investigated for its ability to inhibit Bruton's tyrosine kinase (Btk). Btk plays a crucial role in B-cell signaling and is a target for therapeutic intervention in diseases such as cancer and autoimmune disorders. The structural features of this compound may contribute to its efficacy as a Btk inhibitor .

Radioligand Development

In the context of neuroimaging and drug development, derivatives of similar compounds are being explored as radioligands for imaging studies targeting peripheral benzodiazepine receptors (PBR). These studies indicate that modifications can lead to improved metabolic stability and binding affinity in vivo .

Case Studies

Study Focus Findings
Study on AnticonvulsantsInvestigated the anticonvulsant potential of related compoundsIdentified significant activity linked to benzodiazepine receptor modulation
Btk Inhibition ResearchEvaluated the inhibitory effects on Bruton's tyrosine kinaseConfirmed potential therapeutic applications in oncology and autoimmune diseases
Radioligand Stability StudyExplored metabolic stability of fluorinated compoundsShowed improved metabolic profiles with certain modifications

Mechanism of Action

The mechanism by which 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets. As a core protein allosteric modulator, it binds to the core protein of the hepatitis B virus, inducing conformational changes that inhibit the virus’s replication. This interaction disrupts the virus’s ability to assemble and package its genetic material, thereby reducing its infectivity .

Comparison with Similar Compounds

Research Implications

  • Structural Advantages: The fluorine atom and tetrahydropyridine core may optimize pharmacokinetics (e.g., blood-brain barrier penetration) compared to non-fluorinated or fully aromatic analogs .
  • Activity Prediction : Based on analogs, the compound could inhibit kinases (like WO 2018033853) or fungal/oomycete targets (like oxadixyl).
  • Synthetic Feasibility : Etherification and acetamide coupling steps (similar to ) are likely critical for synthesis.

Biological Activity

2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C_{14}H_{15}F_N_3O and a molecular weight of approximately 250.28 g/mol. Its structure features a fluorinated phenoxy group attached to a tetrahydropyrazolo-pyridine moiety, which is known for its pharmacological relevance.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Enzyme Inhibition : The tetrahydropyrazolo derivatives have shown potential as inhibitors of key enzymes involved in metabolic pathways. For instance, studies have demonstrated that fluorinated derivatives can significantly inhibit α-l-fucosidases with IC50 values as low as 0.0079 μM, indicating potent biological activity .
  • Receptor Modulation : Compounds in this class may also function as positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluR), which are implicated in neurological disorders .

Table 1: Biological Activity Overview

Activity Type Description Reference
Enzyme InhibitionInhibits α-l-fucosidases with IC50 values < 0.01 μM
Positive Allosteric ModulationEnhances mGluR activity in vitro
Anticancer PotentialModulates glycolytic pathways in cancer cells

Case Studies

  • Enzyme Inhibition Study : A study focused on the structure-activity relationship (SAR) of fluorinated derivatives highlighted that the presence of a fluorine atom significantly enhances potency against α-l-fucosidases. The compound exhibited marked selectivity and efficacy, suggesting its potential for therapeutic applications in lysosomal storage disorders .
  • Neurological Applications : Another investigation into similar compounds revealed their ability to act as PAMs for mGluR, demonstrating increased enzymatic activity related to drug metabolism. This suggests potential applications in treating conditions like schizophrenia by modulating neurotransmitter systems .
  • Cancer Metabolism Research : Recent studies have explored the anticancer properties of halogenated analogs of glucose derivatives. Findings indicate that these compounds can effectively inhibit glycolysis in glioblastoma cells, presenting a promising avenue for cancer treatment strategies .

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